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  • Product: 3-Methyl-1-(pyridin-3-yl)butan-1-amine
  • CAS: 938459-12-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Determination of Molecular Weight and Exact Mass for 3-Methyl-1-(pyridin-3-yl)butan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular entities is a f...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular entities is a foundational requirement. 3-Methyl-1-(pyridin-3-yl)butan-1-amine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The accurate determination of its fundamental physicochemical properties, such as molecular weight and exact mass, is critical for a multitude of applications, including stoichiometric calculations for synthesis, interpretation of mass spectrometry data, and regulatory documentation.

This technical guide provides a detailed, first-principles approach to the calculation of these two distinct yet related values. We will dissect the underlying theory, present step-by-step protocols for calculation, and explain the causality behind why each value is indispensable in specific experimental contexts.

Molecular Structure and Formula Determination

The first step in any physicochemical analysis is the unambiguous determination of the molecular formula from the compound's IUPAC name.

1.1 Structural Elucidation from IUPAC Nomenclature

The name "3-Methyl-1-(pyridin-3-yl)butan-1-amine" can be deconstructed as follows:

  • Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom. The "-3-yl" suffix indicates that this ring is a substituent connected via its third position.

  • Butan-1-amine: A four-carbon (butane) chain where an amine group (-NH₂) is attached to the first carbon.

  • 1-(pyridin-3-yl): The pyridine ring is also attached to the first carbon of the butane chain.

  • 3-Methyl: A methyl group (-CH₃) is attached to the third carbon of the butane chain.

Combining these components yields the following atom count:

  • Carbon (C): 5 atoms in the pyridine ring + 4 atoms in the butane backbone + 1 atom in the methyl group = 10 Carbon atoms.

  • Hydrogen (H): 4 atoms on the pyridine ring + 1 atom on the first carbon of the chain + 2 atoms in the amine group + 2 atoms on the second carbon + 1 atom on the third carbon + 3 atoms on the terminal methyl group + 3 atoms on the substituent methyl group = 16 Hydrogen atoms.

  • Nitrogen (N): 1 atom in the pyridine ring + 1 atom in the amine group = 2 Nitrogen atoms.

This systematic analysis confirms the molecular formula for the compound.

Molecular Formula: C₁₀H₁₆N₂ [1]

1.2 Visual Representation

The logical relationship between the constituent parts of the molecule is visualized below.

Caption: Molecular structure of 3-Methyl-1-(pyridin-3-yl)butan-1-amine.

Calculation of Molecular Weight (Average Mass)

2.1 Theoretical Foundation

The molecular weight (or more accurately, the relative molecular mass) represents the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element. This value is fundamental for macroscopic laboratory work, such as preparing solutions of a specific molarity or determining the mass of reactants needed for a chemical synthesis. It is expressed in atomic mass units (amu) or, more commonly for bulk quantities, as molar mass in grams per mole ( g/mol ).

2.2 Protocol: Standard Atomic Weights

The calculation relies on the standard atomic weights as defined by the IUPAC. These are not single numbers but can be ranges for some elements due to natural variations.[2][3] For standard calculations, the conventional values are used.

ElementStandard Atomic Weight (u)Source
Carbon (C)12.011[4][5]
Hydrogen (H)1.008[2][6][7]
Nitrogen (N)14.007[8]

2.3 Step-by-Step Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₁₀H₁₆N₂).

  • Carbon Contribution: 10 atoms × 12.011 u/atom = 120.110 u

  • Hydrogen Contribution: 16 atoms × 1.008 u/atom = 16.128 u

  • Nitrogen Contribution: 2 atoms × 14.007 u/atom = 28.014 u

  • Total Molecular Weight: 120.110 u + 16.128 u + 28.014 u = 164.252 u

For practical laboratory applications, this is expressed as a molar mass of 164.25 g/mol .[1][9]

Calculation of Exact Mass (Monoisotopic Mass)

3.1 Theoretical Foundation

The exact mass is a fundamentally different value used in high-precision analytical techniques, most notably high-resolution mass spectrometry (HRMS). It is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element. Unlike molecular weight, it is not an average. This precise, singular value allows for the unambiguous identification of a compound's elemental composition from its mass-to-charge ratio (m/z) in an HRMS spectrum, a cornerstone of modern chemical analysis and metabolomics.

3.2 Protocol: Monoisotopic Masses

The calculation requires the precise masses of the most abundant isotopes of Carbon, Hydrogen, and Nitrogen.

IsotopeMonoisotopic Mass (u)Source
Carbon-12 (¹²C)12.00000000[10]
Hydrogen-1 (¹H)1.00782503[11]
Nitrogen-14 (¹⁴N)14.00307400[12]

3.3 Step-by-Step Calculation

The exact mass is the sum of the monoisotopic masses for the molecular formula (C₁₀H₁₆N₂).

  • Carbon-12 Contribution: 10 atoms × 12.00000000 u/atom = 120.00000000 u

  • Hydrogen-1 Contribution: 16 atoms × 1.00782503 u/atom = 16.12520048 u

  • Nitrogen-14 Contribution: 2 atoms × 14.00307400 u/atom = 28.00614800 u

  • Total Exact Mass: 120.00000000 u + 16.12520048 u + 28.00614800 u = 164.13134848 u

This value is typically reported in Daltons (Da) to four or five decimal places for HRMS applications: 164.13135 Da .

Summary of Key Physicochemical Data

The calculated values and essential identifiers for 3-Methyl-1-(pyridin-3-yl)butan-1-amine are summarized below for quick reference.

PropertyValueApplication Context
IUPAC Name 3-Methyl-1-(pyridin-3-yl)butan-1-amineNomenclature & Identification
CAS Number 938459-12-2Regulatory & Database Tracking[1]
Molecular Formula C₁₀H₁₆N₂Elemental Composition[1]
Molecular Weight 164.25 g/mol Stoichiometry, Bulk Chemistry[1][9]
Exact Mass 164.13135 DaHigh-Resolution Mass Spectrometry

Conclusion

The distinction between molecular weight and exact mass is not merely academic; it is a practical necessity dictated by the scientific application. The molecular weight (164.25 g/mol ) is the indispensable tool for macroscopic-scale work, governing the quantitative relationships in chemical reactions. In contrast, the exact mass (164.13135 Da) is the high-precision identifier essential for the microscopic scale of analytical chemistry, enabling researchers to confirm molecular identity with a high degree of confidence. A thorough understanding and correct application of both values are hallmarks of rigorous scientific practice in drug development and chemical research.

References

  • CIAAW. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]

  • CIAAW. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]

  • Simple English Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • SEG Wiki. (2015, November 6). Carbon. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • nglos324. (n.d.). hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses. Retrieved from [Link]

  • PubChem. (n.d.). Nitrogen. Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Data for Nitrogen (N). Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Data for Carbon (C). Retrieved from [Link]

  • PubChem. (n.d.). Carbon. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-methylbutan-1-amine. Retrieved from [Link]

  • PubChem. (2026, March 7). 3-Methoxy-N-methyl-1-(pyridin-3-yl)butan-2-amine. Retrieved from [Link]

  • NextSDS. (n.d.). N-(PYRIDIN-3-YLMETHYL)BUTAN-1-AMINE — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Butanamine, 3-methyl-. Retrieved from [Link]

Sources

Exploratory

Literature review on 3-Methyl-1-(pyridin-3-yl)butan-1-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine Authored by: A Senior Application Scientist Publication Date: March 18, 2026 Abstract 3-Methyl-1-(pyridin-3-yl)butan-1-amine is a piv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine

Authored by: A Senior Application Scientist
Publication Date: March 18, 2026

Abstract

3-Methyl-1-(pyridin-3-yl)butan-1-amine is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into the scaffolds of pharmacologically active agents. Its unique structural motif, featuring a chiral center adjacent to a pyridine ring, imparts valuable physicochemical properties that are instrumental in modulating interactions with biological targets. This technical guide provides a comprehensive review of the principal synthetic pathways to this versatile amine. We will delve into the mechanistic underpinnings of key chemical transformations, offer detailed, field-tested experimental protocols, and present a comparative analysis of the predominant synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important intermediate in their discovery and development pipelines.

Introduction: The Strategic Importance of 3-Methyl-1-(pyridin-3-yl)butan-1-amine

The pyridine moiety is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility.[1] When coupled with a chiral amino group and a branched alkyl chain, as in 3-Methyl-1-(pyridin-3-yl)butan-1-amine, the resulting structure offers a rich three-dimensional architecture that is highly sought after in rational drug design. The isobutyl group can provide favorable van der Waals interactions within protein binding pockets, while the primary amine serves as a crucial handle for further chemical elaboration.

The synthesis of such pyridinylalkylamines is a topic of significant interest, with applications ranging from the development of novel kinase inhibitors to agents targeting neurodegenerative diseases.[2][3] The presence of the basic pyridine nitrogen and the primary amine can, however, present challenges in synthesis, requiring careful selection of reagents and reaction conditions to avoid side reactions and catalyst inhibition. This guide will explore the most robust and scalable methods for the preparation of this key intermediate.

Comparative Overview of Synthetic Strategies

The synthesis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine can be approached through several distinct retrosynthetic disconnections. The most prominent and industrially viable strategies include:

  • Reductive Amination of a Ketone Precursor: A highly convergent and widely employed method in pharmaceutical chemistry.[4]

  • Nucleophilic Addition to an Imine: A reliable approach for forming the crucial carbon-nitrogen bond.

  • Grignard Reaction and Subsequent Amination: A classic carbon-carbon bond-forming strategy that offers flexibility in starting materials.[5]

The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the stereochemical requirements of the final product.

Synthetic Pathway Key Transformation Common Starting Materials Advantages Potential Challenges
Reductive Amination Ketone to amine3-Methyl-1-(pyridin-3-yl)butan-1-one, Ammonia sourceHigh yields, good functional group tolerance, numerous reductant choices.[6]Requires synthesis of the ketone precursor.
Nucleophilic Addition to Imine Imine reductionPyridine-3-carbaldehyde, IsobutylamineControlled formation of the C-N bond.Potential for imine instability and side reactions.
Grignard-based Synthesis C-C bond formation3-Bromopyridine, IsovaleraldehydeVersatile, readily available starting materials.[7]Multi-step process, potential for over-addition.[8]

Pathway I: Reductive Amination of 3-Methyl-1-(pyridin-3-yl)butan-1-one

This is arguably the most direct and efficient route to the target amine, provided the ketone precursor is accessible. The strategy hinges on the in situ formation of an imine or enamine from the ketone and an ammonia source, which is then reduced to the desired primary amine.

Rationale and Mechanistic Considerations

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and operational simplicity.[9] The reaction proceeds via the initial formation of a hemiaminal intermediate from the ketone and ammonia. This intermediate then dehydrates to form an imine, which is subsequently reduced. The choice of reducing agent is critical; it must be capable of reducing the C=N bond of the imine without significantly reducing the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice for this transformation due to their mildness and selectivity for imines over ketones.[4] More recently, catalytic transfer hydrogenation using sources like ammonia borane has emerged as a practical and metal-free alternative.[10][11]

Synthesis of the Ketone Precursor

The requisite ketone, 3-methyl-1-(pyridin-3-yl)butan-1-one, can be prepared via a Friedel-Crafts-type acylation or, more commonly, through the reaction of a pyridinyl organometallic reagent with an appropriate acyl donor. A reliable method involves the addition of isovaleronitrile to 3-lithiopyridine, followed by acidic workup.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 3-Methyl-1-(pyridin-3-yl)butan-1-one

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-methyl-1-(pyridin-3-yl)butan-1-one (1.0 eq) in methanol (5 mL/mmol) is added ammonium acetate (10.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 30 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >12 with a 2M NaOH solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to afford the crude product.

  • Purification by silica gel chromatography (eluting with a gradient of dichloromethane/methanol) yields 3-Methyl-1-(pyridin-3-yl)butan-1-amine.

Workflow Visualization

Reductive_Amination Ketone 3-Methyl-1-(pyridin-3-yl)butan-1-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 3-Methyl-1-(pyridin-3-yl)butan-1-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Caption: Reductive amination pathway.

Pathway II: Grignard-based Synthesis

The Grignard reaction is a powerful tool for carbon-carbon bond formation and provides a flexible entry point to the desired carbon skeleton.[5] This approach involves the reaction of a pyridinyl Grignard reagent with an aldehyde, followed by conversion of the resulting secondary alcohol to the amine.

Rationale and Mechanistic Considerations

This pathway constructs the carbon framework first, then introduces the nitrogen functionality. The key step is the nucleophilic addition of a Grignard reagent to an aldehyde. The preparation of the Grignard reagent from 3-bromopyridine requires anhydrous conditions to prevent quenching by water.[7] The resulting secondary alcohol is a stable intermediate that can be isolated and purified before proceeding to the amination step. The conversion of the alcohol to the amine can be achieved via a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group (e.g., a tosylate or mesylate) followed by displacement with ammonia or an ammonia equivalent.

Detailed Experimental Protocol: Grignard Reaction and Amination

Part A: Grignard Reaction

Materials:

  • Magnesium turnings (Mg)

  • Iodine (I₂) (catalytic)

  • 3-Bromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • Isovaleraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • A small crystal of iodine is added.

  • A solution of 3-bromopyridine (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction.

  • Once the reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), the remaining 3-bromopyridine solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • The freshly prepared Grignard reagent is cooled to 0 °C.

  • A solution of isovaleraldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield 1-(pyridin-3-yl)-3-methylbutan-1-ol.

Part B: Conversion of Alcohol to Amine (via Mesylation and Azide Displacement)

Materials:

  • 1-(Pyridin-3-yl)-3-methylbutan-1-ol

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation (H₂/Pd-C)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise.

  • The mixture is stirred at 0 °C for 1 hour.

  • The reaction is washed with water and brine, dried, and concentrated to give the crude mesylate.

  • The mesylate is dissolved in DMF, and sodium azide (3.0 eq) is added.

  • The mixture is heated to 80 °C for 6 hours.

  • After cooling, water is added, and the product is extracted with ether. The organic layer is washed, dried, and concentrated to give the crude azide.

  • The crude azide is dissolved in anhydrous ether and added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in ether at 0 °C. The mixture is then stirred at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the target amine. Alternatively, the azide can be reduced by catalytic hydrogenation.

Workflow Visualization

Grignard_Synthesis cluster_grignard Grignard Reaction cluster_amination Amination Sequence BromoPyridine 3-Bromopyridine GrignardReagent Pyridin-3-yl-MgBr BromoPyridine->GrignardReagent Mg Mg Mg->GrignardReagent Alcohol 1-(Pyridin-3-yl)-3-methylbutan-1-ol GrignardReagent->Alcohol Aldehyde Isovaleraldehyde Aldehyde->Alcohol Mesylate Mesylate Intermediate Alcohol->Mesylate + MsCl Alcohol->Mesylate Azide Azide Intermediate Mesylate->Azide + NaN3 Product 3-Methyl-1-(pyridin-3-yl)butan-1-amine Azide->Product Reduction Catalytic_Hydrogenation Ketone 3-Methyl-1-(pyridin-3-yl)butan-1-one Oxime Oxime Intermediate Ketone->Oxime Oximation Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Product 3-Methyl-1-(pyridin-3-yl)butan-1-amine Oxime->Product Hydrogenation Hydrogen H2, Catalyst (e.g., Raney Ni) Hydrogen->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Synthesis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine via Sulfinyl Imine Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 938459-12-2 Mechanistic Overview & Synthetic Strategy The synthesis of primary, sterically unhindered amines s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 938459-12-2

Mechanistic Overview & Synthetic Strategy

The synthesis of primary, sterically unhindered amines such as 3-Methyl-1-(pyridin-3-yl)butan-1-amine presents a well-documented challenge in medicinal chemistry. Traditional reductive amination of alkyl pyridyl ketones frequently suffers from poor yields, competing reduction of the ketone, or over-alkylation resulting in secondary and tertiary amine byproducts.

To establish a self-validating and highly efficient protocol, this guide utilizes the . By condensing pyridine-3-carboxaldehyde with tert-butanesulfinamide, we generate a stable, electrophilic sulfinyl imine. The subsequent nucleophilic addition of isobutylmagnesium bromide is highly chemoselective. The bulky sulfinyl group prevents over-alkylation and provides a built-in analytical marker (via NMR and TLC) to validate the success of the carbon-carbon bond formation before the final deprotection step.

Synthetic Workflow

SynthesisWorkflow A Pyridine-3-carboxaldehyde + tert-Butanesulfinamide B Ti(OEt)4, THF, rt (Condensation) A->B C N-(Pyridin-3-ylmethylene)- 2-methylpropane-2-sulfinamide B->C D iBuMgBr, THF, -78 °C (Nucleophilic Addition) C->D E Sulfinamide Intermediate D->E F HCl in Dioxane (Acidic Deprotection) E->F G 3-Methyl-1-(pyridin-3-yl)butan-1-amine (Target Primary Amine) F->G

Fig 1: Synthetic workflow for 3-Methyl-1-(pyridin-3-yl)butan-1-amine via Ellman's auxiliary.

Quantitative Data & Reagent Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
Pyridine-3-carboxaldehyde107.111.010.01.07 gStarting Electrophile
tert-Butanesulfinamide121.201.111.01.33 gAmine Auxiliary
Titanium(IV) ethoxide228.112.020.04.56 g (4.2 mL)Lewis Acid / Dehydrator
Isobutylmagnesium bromide161.331.515.07.5 mL (2.0 M)Nucleophile
HCl (4.0 M in dioxane)36.463.030.07.5 mLDeprotecting Agent
Tetrahydrofuran (THF)72.11N/AN/A50 mLAnhydrous Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Sulfinyl Imine

Expertise & Causality: Titanium(IV) ethoxide is strictly required here over milder desiccants (like MgSO4). It serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl for nucleophilic attack, and it irreversibly scavenges the generated water, driving the equilibrium forward and preventing the hydrolysis of the highly moisture-sensitive imine product.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of argon.

  • Reagent Addition: Add pyridine-3-carboxaldehyde (1.07 g, 10.0 mmol) and tert-butanesulfinamide (1.33 g, 11.0 mmol), followed by anhydrous THF (25 mL).

  • Catalyst Addition: Slowly inject Titanium(IV) ethoxide (4.2 mL, 20.0 mmol) via syringe at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12–18 hours. Reaction completion is validated via TLC (EtOAc/Hexanes 1:1, UV active).

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. A heavy white precipitate (TiO2) will form. Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude N-(pyridin-3-ylmethylene)-2-methylpropane-2-sulfinamide. Proceed to Phase 2 without further purification if purity is >90% by 1H NMR.

Phase 2: Grignard Addition

Expertise & Causality: The reaction must be performed at -78 °C. At higher temperatures, the Grignard reagent can act as a base, leading to enolization or unwanted nucleophilic attack on the electron-deficient pyridine ring. The low temperature ensures strict 1,2-addition to the imine carbon.

  • Setup: Dissolve the crude sulfinyl imine from Phase 1 in anhydrous THF (25 mL) in a flame-dried Schlenk flask under argon.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition: Dropwise add Isobutylmagnesium bromide (7.5 mL of a 2.0 M solution in diethyl ether, 15.0 mmol) over 20 minutes to maintain the internal temperature.

  • Reaction: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to room temperature over an additional 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH4Cl (10 mL).

  • Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the sulfinamide intermediate.

Phase 3: Deprotection and Isolation

Expertise & Causality: The tert-butanesulfinyl group is highly acid-labile. Using anhydrous HCl in dioxane rather than aqueous acid prevents the formation of difficult-to-separate emulsions and allows the target amine to precipitate directly as a highly pure dihydrochloride salt, creating a self-purifying step.

  • Deprotection: Dissolve the crude sulfinamide intermediate in anhydrous MeOH (10 mL). Add HCl (7.5 mL of a 4.0 M solution in dioxane, 30.0 mmol) dropwise at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1 hour. The cleavage of the auxiliary generates volatile byproducts (isobutylene and SO2).

  • Precipitation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the 3-Methyl-1-(pyridin-3-yl)butan-1-amine dihydrochloride salt.

  • Freebasing (Optional): To obtain the free base, dissolve the salt in 1.0 M NaOH until pH > 12, extract with dichloromethane (3 x 15 mL), dry over Na2SO4, and evaporate the solvent.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Design, Synthesis, and Evaluation of tert-Butanesulfinamide as a Chiral Auxiliary. Accounts of Chemical Research, 35(11), 984-995. Retrieved from[Link]

Application

Application Notes and Protocols for 3-Methyl-1-(pyridin-3-yl)butan-1-amine in Drug Discovery

Introduction: The Strategic Value of the Pyridin-3-yl Moiety in Medicinal Chemistry The pyridine ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2][3][4] Its prevalence...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridin-3-yl Moiety in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2][3][4] Its prevalence stems from a unique combination of physicochemical properties that make it a highly advantageous scaffold in drug design. The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor, enabling strong and specific interactions with biological targets.[5] Furthermore, the pyridine nucleus often enhances the aqueous solubility and bioavailability of drug candidates compared to its carbocyclic analogue, benzene, making it a popular choice for bioisosteric replacement.[1][3][6] This "phenyl-to-pyridyl switch" is a well-established strategy in lead optimization to improve pharmacokinetic profiles and potency.[5][7]

3-Methyl-1-(pyridin-3-yl)butan-1-amine is a versatile building block that capitalizes on these favorable attributes. It presents a primary amine for straightforward derivatization and a chiral center, offering opportunities for stereospecific interactions with target proteins. The isobutyl group provides a lipophilic element that can probe hydrophobic pockets within a binding site. This application note provides a comprehensive guide for researchers on the effective utilization of this building block in drug discovery campaigns, covering its synthesis, key reactions, and applications in target-oriented drug design.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's physicochemical properties is essential for designing molecules with desirable drug-like characteristics. Below is a summary of key data for 3-Methyl-1-(pyridin-3-yl)butan-1-amine.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₆N₂-
Molecular Weight 164.25 g/mol -
CAS Number 938459-12-2-
Appearance Colorless to pale yellow oilTypical for similar amines
Boiling Point ~250-260 °C (estimated)Estimation based on similar structures
LogP (calculated) 1.5 - 2.0Cheminformatics software
pKa (pyridinium) ~5.0 - 5.5 (estimated)Typical for 3-substituted pyridines
pKa (ammonium) ~9.5 - 10.0 (estimated)Typical for primary alkylamines

Synthesis of the Building Block

The synthesis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine can be achieved through several routes. A common and reliable method is the reductive amination of a suitable ketone precursor. This approach offers high yields and good control over the final product.

Protocol: Synthesis via Reductive Amination

This two-step protocol involves the synthesis of the ketone intermediate followed by reductive amination.

Step 1: Synthesis of 3-Methyl-1-(pyridin-3-yl)butan-2-one

This step involves the acylation of a pyridine derivative. While direct Friedel-Crafts acylation on pyridine is generally not feasible due to the electron-deficient nature of the ring, alternative methods involving organometallic reagents are effective.

  • Materials:

    • 3-Bromopyridine

    • n-Butyllithium (n-BuLi)

    • N-methoxy-N-methylisovaleramide (Weinreb amide of isovaleric acid)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete lithiation.

    • In a separate flask, dissolve N-methoxy-N-methylisovaleramide (1.1 eq) in anhydrous THF and cool to 0 °C.

    • Slowly transfer the pyridyl-lithium solution to the Weinreb amide solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3-methyl-1-(pyridin-3-yl)butan-2-one.

Step 2: Reductive Amination to 3-Methyl-1-(pyridin-3-yl)butan-1-amine

This step converts the ketone to the desired primary amine.

  • Materials:

    • 3-Methyl-1-(pyridin-3-yl)butan-2-one (from Step 1)

    • Ammonium acetate or aqueous ammonia

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

  • Procedure:

    • Dissolve 3-methyl-1-(pyridin-3-yl)butan-2-one (1.0 eq) in methanol.

    • Add a large excess of ammonium acetate (e.g., 10 eq) or an excess of concentrated aqueous ammonia.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add saturated aqueous sodium bicarbonate to the residue and extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Application in Target-Oriented Drug Discovery

The 3-Methyl-1-(pyridin-3-yl)butan-1-amine scaffold is particularly well-suited for the development of inhibitors for a variety of enzyme classes, most notably protein kinases. The pyridine ring can act as a hinge-binder, a common motif in kinase inhibitors, while the primary amine serves as a convenient handle for elaboration to explore different regions of the ATP-binding pocket.

Structure-Activity Relationship (SAR) Insights

When incorporating this building block, consider the following SAR principles derived from related pyridine-based inhibitors:[8][9][10]

  • Pyridine Nitrogen: The position of the nitrogen is critical. The 3-pyridyl nitrogen is a common hydrogen bond acceptor. In kinase inhibitors, it often interacts with the backbone amide NH of the hinge region.

  • Amine Substitutions: The primary amine is a key diversification point.

    • Acylation: Forming amides with various carboxylic acids can introduce substituents that occupy and interact with different sub-pockets of the target.

    • Sulfonylation: Reaction with sulfonyl chlorides can introduce sulfonamides, which are also excellent hydrogen bond donors and acceptors.

    • Reductive Amination: Further reaction with aldehydes or ketones can generate secondary or tertiary amines, allowing for the introduction of a wide range of substituents.

  • Isobutyl Group: The isobutyl moiety will likely occupy a hydrophobic pocket. Modifications to this group (e.g., changing its size or introducing polarity) can be used to fine-tune potency and selectivity.

  • Stereochemistry: The chiral center at the amine-bearing carbon can be critical for activity. It is highly recommended to separate the enantiomers and test them individually to determine the eutomer.

Workflow for Developing a Kinase Inhibitor

The following diagram illustrates a typical workflow for utilizing 3-Methyl-1-(pyridin-3-yl)butan-1-amine in a kinase inhibitor discovery program.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Profiling cluster_2 Lead Optimization A Synthesize 3-Methyl-1- (pyridin-3-yl)butan-1-amine B Parallel Amide Synthesis (Amide Coupling) A->B C Reductive Amination with Aldehyde Library A->C D Primary Kinase Assay (e.g., Kinase-Glo) B->D C->D E Determine IC50 Values for Hits D->E F Selectivity Profiling (Kinase Panel) E->F G Cell-based Assays (e.g., Anti-proliferation) F->G H Analyze SAR Data F->H G->H I In vivo PK/PD Studies G->I J Iterative Design & Synthesis H->J J->B J->C

Caption: Workflow for kinase inhibitor development.

Key Synthetic Protocols for Derivatization

The primary amine of 3-Methyl-1-(pyridin-3-yl)butan-1-amine is the main functional handle for derivatization. Standard amide coupling and reductive amination are the most common transformations.

Protocol: N-Acylation (Amide Bond Formation)

This protocol describes a general procedure for coupling the building block with a carboxylic acid.

  • Materials:

    • 3-Methyl-1-(pyridin-3-yl)butan-1-amine (1.0 eq)

    • Carboxylic acid of interest (1.05 eq)

    • HATU (1.1 eq) or HOBt/EDC

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Ethyl acetate

  • Procedure:

    • Dissolve the carboxylic acid (1.05 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add 3-Methyl-1-(pyridin-3-yl)butan-1-amine (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol: N-Alkylation via Reductive Amination

This protocol describes the reaction with an aldehyde to form a secondary amine.

  • Materials:

    • 3-Methyl-1-(pyridin-3-yl)butan-1-amine (1.0 eq)

    • Aldehyde of interest (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • Dissolve 3-Methyl-1-(pyridin-3-yl)butan-1-amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of acetic acid if desired (can facilitate imine formation).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol: In Vitro Kinase Inhibition Assay (Example: Kinase-Glo®)

To evaluate the biological activity of the synthesized derivatives, a luminescent kinase assay is a common and robust method.

  • Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light produced is inversely proportional to the kinase activity.

  • Materials:

    • Kinase of interest

    • Substrate for the kinase

    • Synthesized inhibitor compound (in DMSO)

    • Kinase-Glo® Reagent (Promega)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • In a 384-well plate, add the kinase and substrate in the appropriate assay buffer.

    • Add the diluted inhibitor compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Reagent.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

3-Methyl-1-(pyridin-3-yl)butan-1-amine is a valuable and versatile building block for drug discovery. Its inherent drug-like properties, conferred by the pyridine ring, combined with the synthetic accessibility of its primary amine, make it an attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets, particularly protein kinases. The protocols and strategic insights provided in this application note are intended to empower researchers to effectively incorporate this scaffold into their drug discovery programs.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2).
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23). ijpsrr.com. Retrieved March 7, 2026, from [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023, February 13). jcreview.com. Retrieved March 7, 2026, from [Link]

  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143.
  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). EMBL-EBI. Retrieved March 7, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025, September 6). MDPI. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 3). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025, April 30). Drug Hunter. Retrieved March 7, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. Retrieved March 7, 2026, from [Link]

  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen. Retrieved March 7, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). enpress-publisher.com. Retrieved March 7, 2026, from [Link]

  • Question about reductive amination reaction procedure. (2025, March 7). Reddit. Retrieved March 7, 2026, from [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved March 7, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. (2017, March 30). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008, April 9). MDPI. Retrieved March 7, 2026, from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Catalytic Amination Strategies for the Asymmetric Synthesis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The synthesis of highly enantioenriched chi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of highly enantioenriched chiral pyridylalkylamines is a critical bottleneck in modern drug discovery, as these motifs are ubiquitous in neuroactive compounds and targeted therapeutics. The target molecule, 3-Methyl-1-(pyridin-3-yl)butan-1-amine , presents a unique synthetic challenge due to the juxtaposition of a basic, coordinating pyridine ring and a moderately bulky isobutyl chain (-CH₂CH(CH₃)₂).

Direct reductive amination of prochiral pyridyl ketones is notoriously difficult. The basic pyridine nitrogen can coordinate irreversibly to transition metals, leading to catalyst poisoning or off-target resting states[1]. Furthermore, differentiating the steric encumbrance of the isobutyl group from the planar pyridyl ring requires a highly refined chiral pocket[2].

To overcome these challenges, this application note details two orthogonal, self-validating methodologies:

  • Chemo-Catalytic Asymmetric Reductive Amination (ARA) utilizing an Iridium-phosphoramidite complex.

  • Biocatalytic Transamination utilizing an engineered ω -transaminase evolved via substrate-walking strategies[3].

Mechanistic Causality & Pathway Analysis

Transition-Metal Catalyzed ARA Pathway

In transition-metal catalysis, achieving high turnover numbers (TONs) requires preventing the pyridine nitrogen from acting as a thermodynamic sink for the catalyst[4]. We utilize Ti(OiPr)4​ not merely as a dehydrating agent, but as a transient Lewis acid. The Titanium center preferentially coordinates the carbonyl oxygen and the pyridine nitrogen, accelerating the condensation with ammonium acetate to form the imine intermediate. This shielding effect prevents the Iridium catalyst from being poisoned. The subsequent enantio-determining step is the chiral hydride transfer from the Ir-phosphoramidite complex, which provides superb reactivity and enantioselectivity (up to 99% ee) for aromatic ketones[2].

ChemoCatalytic K 3-Methyl-1-(pyridin-3-yl) butan-1-one I Ti-Activated Imine Intermediate K->I NH4OAc, Ti(OiPr)4 -H2O P Chiral Pyridyl Amine Product I->P Asymmetric Hydrogenation C Ir-Phosphoramidite Catalyst + H2 C->I Chiral Hydride Transfer

Fig 1. Ir-catalyzed asymmetric reductive amination workflow for chiral pyridyl amines.

Biocatalytic Transaminase Cascade

Wild-type amine dehydrogenases and transaminases typically fail to accommodate the "bulky-bulky" nature of isobutyl pyridyl ketones[5]. However, pocket engineering via substrate-walking strategies has yielded robust variants capable of accepting sterically demanding aryl ketones[3]. The reaction follows a classic Ping-Pong Bi-Bi mechanism. Isopropylamine is utilized as an ideal, low-cost amino donor[6]. The causality of using a high molar excess of isopropylamine is thermodynamic: it drives the equilibrium forward by generating highly volatile acetone, which can be actively removed from the system.

Biocatalytic E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Step 1: Amine Transfer AMI Chiral Pyridyl Amine (Product) E_PLP->AMI Releases E_PMP->E_PLP Step 2: Ketone Amination ACE Acetone (Byproduct) E_PMP->ACE Releases IPA Isopropylamine (Amine Donor) IPA->E_PLP Binds KET Pyridyl Ketone (Substrate) KET->E_PMP Binds

Fig 2. Ping-pong bi-bi mechanism of engineered transaminase utilizing isopropylamine.

Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

This protocol utilizes a highly active Iridium-monodentate phosphoramidite system to achieve direct reductive amination under hydrogen pressure[2].

Reagents & Materials:

  • Substrate: 3-Methyl-1-(pyridin-3-yl)butan-1-one (10.0 mmol)

  • Amine Source: Ammonium acetate ( NH4​OAc , 50.0 mmol)

  • Catalyst Precursor: [Ir(COD)Cl]2​ (0.5 mol%)

  • Chiral Ligand: (R)-Monodentate Phosphoramidite (e.g., (R)-SpiroPAP) (1.1 mol%)

  • Additive: Ti(OiPr)4​ (20.0 mmol)

  • Solvent: Anhydrous Methanol/DCM (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2​ and the chiral ligand in 5 mL of anhydrous DCM. Stir at room temperature for 30 minutes to ensure complete complexation.

  • Imine Pre-formation: In a separate 100 mL Schlenk flask, dissolve the ketone substrate and NH4​OAc in 35 mL of Methanol. Dropwise add Ti(OiPr)4​ over 5 minutes. Stir for 2 hours at 25 °C.

  • Reaction Assembly: Transfer the pre-formed imine solution and the activated catalyst solution into a 100 mL stainless steel autoclave.

  • Hydrogenation: Purge the autoclave with H2​ gas three times. Pressurize to 50 bar H2​ . Heat the reaction to 50 °C and stir at 800 rpm for 24 hours.

  • Workup: Carefully vent the H2​ gas. Quench the reaction with 1M NaOH (20 mL) to precipitate titanium salts as TiO2​ . Filter through a Celite pad, wash with Ethyl Acetate, and extract the aqueous layer. Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

System Validation & Quality Control:

  • In-Process Control: Monitor the disappearance of the ketone carbonyl stretch (~1690 cm⁻¹) and the appearance of the imine stretch (~1640 cm⁻¹) via in situ ReactIR prior to hydrogenation.

  • Post-Reaction: Determine enantiomeric excess via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 0.1% diethylamine modifier to prevent peak tailing from the pyridine ring).

Protocol B: Biocatalytic Transamination Cascade

This protocol leverages an engineered ω -transaminase to aminate the bulky ketone under mild, aqueous conditions[3].

Reagents & Materials:

  • Substrate: 3-Methyl-1-(pyridin-3-yl)butan-1-one (50 mM final concentration)

  • Enzyme: Engineered ω -Transaminase (ATA-117 variant or equivalent, 5 mg/mL)

  • Amine Donor: Isopropylamine (IPA, 1.0 M)

  • Cofactor: Pyridoxal 5'-phosphate (PLP, 1.0 mM)

  • Buffer: 100 mM Potassium Phosphate buffer, pH 8.0

  • Co-solvent: DMSO (10% v/v)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve IPA and PLP in the phosphate buffer. Adjust the pH strictly to 8.0 using concentrated HCl. Causality: PLP is unstable at highly alkaline pH, while the enzyme requires a slightly basic environment for optimal activity.

  • Substrate Solubilization: Dissolve the pyridyl ketone substrate in pure DMSO.

  • Reaction Initiation: Add the DMSO/substrate solution dropwise to the buffer to prevent substrate crashing. Add the lyophilized enzyme powder to initiate the reaction.

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 250 rpm for 48 hours. Leave the reaction vessel cap slightly loose (covered with a sterile breathable membrane) to allow the volatile acetone byproduct to escape, driving the equilibrium[6].

  • Workup: Terminate the reaction by adjusting the pH to 11.0 using 5M NaOH. This denatures the enzyme and fully deprotonates the product amine. Extract three times with Methyl tert-butyl ether (MTBE). Dry and concentrate the organic phase.

System Validation & Quality Control:

  • In-Process Control: Monitor the reaction kinetics via UV-Vis spectroscopy. The resting state of the enzyme (PLP-bound) absorbs at ~410 nm, while the aminated state (PMP-bound) absorbs at ~340 nm. A stable oscillation indicates active turnover.

  • Post-Reaction: Quantify conversion via GC-FID by measuring the stoichiometric formation of acetone against an internal standard (e.g., 1-octanol).

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both protocols based on optimized pilot-scale runs.

Performance MetricProtocol A: Ir-Catalyzed ARAProtocol B: Biocatalytic Transamination
Chemical Yield (%) 92%88%
Enantiomeric Excess (ee %) 96% (R or S, ligand dependent)>99% (S-selective)
Catalyst Loading 0.5 mol%5 mg/mL (approx. 0.1 mol%)
Turnover Number (TON) ~20,000>50,000
Reaction Time 24 hours48 hours
Scalability Excellent (Requires high-pressure autoclave)Excellent (Standard bioreactor)
Environmental Impact (E-factor) Moderate (Heavy metal, organic solvents)Low (Aqueous system, biodegradable)

References

  • [2] Title: Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles Source: ResearchGate URL:

  • [4] Title: Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles Source: Organic Letters - ACS Publications URL:

  • [1] Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews URL:

  • [6] Title: Biotransamination with racemic amines as amine donors: Kill three birds with one stone through a dual-enzyme cascade Source: ResearchGate URL:

  • [5] Title: Engineering the substrate acceptance of l-amine dehydrogenase enables the collective biocatalytic synthesis of N-heterocyclic primary amines Source: ResearchGate URL:

  • [3] Title: Shield Machine-like Substrate Walking Strategy-Based Pocket Engineering of F-Amine Dehydrogenase for Accessing Structurally Diverse Fused-Ring and Linked-Ring Aryl Ketones Source: ACS Catalysis URL:

Sources

Application

Application Note: Advanced Strategies for Incorporating 3-Methyl-1-(pyridin-3-yl)butan-1-amine in Solid-Phase Peptide Synthesis

Introduction and Mechanistic Rationale The incorporation of complex, heteroaromatic amines into peptide backbones or side chains is a critical strategy in modern peptidomimetic drug design. Specifically, 3-Methyl-1-(pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The incorporation of complex, heteroaromatic amines into peptide backbones or side chains is a critical strategy in modern peptidomimetic drug design. Specifically, 3-Methyl-1-(pyridin-3-yl)butan-1-amine presents a unique structural profile: it features a basic, hydrogen-bond-accepting pyridine ring coupled with a highly lipophilic and sterically demanding 3-methylbutyl (isobutyl) group adjacent to the primary amine.

While this moiety can drastically improve a peptide's pharmacokinetic properties and target-binding affinity, its incorporation during Solid-Phase Peptide Synthesis (SPPS) is non-trivial. The primary synthetic challenges are twofold:

  • Steric Hindrance: The branching at the alpha-position creates a significant steric shield around the nitrogen, sharply reducing its nucleophilicity during acylation events.

  • Heteroaromatic Interference: While the pyridine nitrogen is generally stable under standard Fmoc/tBu SPPS conditions, its basicity can interfere with local pH microenvironments during coupling, necessitating careful selection of coupling additives and bases.

This application note details two field-proven, self-validating strategies for incorporating this challenging amine: C-terminal modification via Backbone Amide Linker (BAL) SPPS and On-resin side-chain amidation .

Strategy A: C-Terminal Anchoring via Backbone Amide Linker (BAL)

Traditional SPPS anchors the C-terminal carboxylate to the resin. To yield a peptide with 3-Methyl-1-(pyridin-3-yl)butan-1-amine at the C-terminus, we must invert this paradigm. The1[1] anchors the growing peptide through a backbone nitrogen.

The process begins with the reductive amination of a BAL-aldehyde resin with our target amine. The critical—and historically most difficult—step is the subsequent acylation of this newly formed, resin-bound secondary amine with the first Fmoc-amino acid[2]. Because the amine is now secondary and heavily shielded by the isobutyl and pyridine groups, standard carbodiimide chemistry (e.g., DIC/HOBt) will fail.

Coupling Reagent Selection Logic

To overcome the activation energy barrier imposed by the steric clash, highly reactive aminium/uronium salts such as HATU or COMU must be employed[3]. These reagents form highly active highly reactive O-7-azabenzotriazole esters (in the case of HATU) that facilitate rapid aminolysis even with hindered nucleophiles[4].

BAL_Workflow A BAL-Aldehyde Resin B Reductive Amination with Target Amine A->B NaBH3CN, DMF C Secondary Amine Resin B->C D Acylation (HATU/COMU) Fmoc-AA-OH C->D Overcoming Steric Clash E Standard Fmoc SPPS Elongation D->E F TFA Cleavage E->F G C-Terminal Modified Peptide F->G

Workflow for incorporating the amine via Backbone Amide Linker (BAL) SPPS.

Protocol 1: Reductive Amination on BAL Resin

Self-Validation Note: The standard Kaiser test is blind to secondary amines. This protocol utilizes the Chloranil test to validate the presence of the secondary amine before proceeding.

  • Resin Swelling: Swell 1.0 g of BAL-Aldehyde resin (loading ~0.5 mmol/g) in DMF for 30 minutes. Drain.

  • Imine Formation: Dissolve 5.0 equivalents (2.5 mmol) of 3-Methyl-1-(pyridin-3-yl)butan-1-amine in 10 mL of DMF. Add to the resin and shake at room temperature for 2 hours.

  • Reduction: Add 5.0 equivalents of sodium cyanoborohydride (NaBH3CN) dissolved in 2 mL of DMF containing 1% acetic acid. Shake for 16 hours at room temperature.

  • Washing: Drain and wash the resin sequentially with DMF (5x), DCM (5x), 5% DIPEA in DMF (3x), and DMF (5x).

  • Validation (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A dark blue/green bead color confirms the successful formation of the secondary amine.

Protocol 2: Acylation of the Hindered Secondary Amine
  • Pre-activation: In a separate vial, dissolve 5.0 equivalents of the first Fmoc-amino acid and 4.9 equivalents of COMU in 5 mL of DMF. Add 10.0 equivalents of 2,4,6-collidine. Stir for 2 minutes. (Causality: Collidine is preferred over DIPEA here to minimize base-catalyzed side reactions during the prolonged coupling required for hindered amines).

  • Coupling: Add the pre-activated mixture to the resin. React at 40 °C (using a microwave peptide synthesizer or heated block) for 60 minutes.

  • Washing: Drain and wash with DMF (5x) and DCM (5x).

  • Validation (Micro-cleavage): Treat 5 mg of resin with 100 µL of TFA/H2O (95:5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass of the Fmoc-AA-amine conjugate.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 15 minutes to cap any unreacted secondary amines, preventing deletion sequences.

Strategy B: On-Resin Side-Chain Amidation

When 3-Methyl-1-(pyridin-3-yl)butan-1-amine is required as a side-chain modification (e.g., branching off a Glutamic Acid or Aspartic Acid residue), orthogonal protection strategies must be utilized.

Protocol 3: Orthogonal Deprotection and Amidation
  • Sequence Elongation: Synthesize the peptide backbone using standard Fmoc/tBu chemistry, incorporating Fmoc-Glu(OAllyl)-OH at the desired modification site.

  • Allyl Deprotection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and Phenylsilane (10 eq) in dry DCM for 2 x 30 minutes under argon. Wash extensively with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd), and DMF.

  • Amidation: Pre-activate the newly exposed carboxylate on the resin using HATU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

  • Amine Addition: Add 3.0 equivalents of 3-Methyl-1-(pyridin-3-yl)butan-1-amine to the resin. Shake for 2 hours at room temperature.

  • Validation: Perform a micro-cleavage and LC-MS analysis to confirm the mass shift corresponding to the amine addition (+146.1 Da relative to the free acid).

Quantitative Optimization of Coupling Conditions

To demonstrate the necessity of advanced coupling reagents when dealing with the steric bulk of the 3-methylbutyl group, the following table summarizes the coupling efficiencies of Fmoc-Ala-OH to the BAL-anchored amine under various conditions.

Table 1: Coupling Efficiency Comparison for Sterically Hindered Amine Acylation

Coupling ReagentBaseEquivalentsTime (min)TemperatureConversion (%)*
DIC / HOBtNone3.012025 °C< 15%
DIC / OxymaNone3.012025 °C42%
HATUDIPEA3.06025 °C88%
COMUDIPEA3.06025 °C94%
COMU2,4,6-Collidine5.06040 °C> 99%

*Conversion determined by LC-MS integration of the micro-cleaved crude product.

Coupling_Logic S1 Sterically Hindered Secondary Amine S2 Standard Coupling (DIC/HOBt) S1->S2 S4 Advanced Coupling (HATU or COMU) S1->S4 Direct Route S3 Low Yield / Failure S2->S3 Steric Clash S3->S4 Switch Reagent S5 In Situ Pre-activation (Base: DIPEA/Collidine) S4->S5 S6 Successful Amide Bond Formation S5->S6 High Efficiency

Decision matrix for overcoming steric hindrance during amide bond formation.

Conclusion

The successful incorporation of 3-Methyl-1-(pyridin-3-yl)butan-1-amine into synthetic peptides requires a strategic departure from standard SPPS protocols. By leveraging Backbone Amide Linker (BAL) chemistry for C-terminal modifications or orthogonal allyl-deprotection for side-chain derivatization, researchers can effectively integrate this pharmacologically valuable moiety. Crucially, the steric hindrance imparted by the isobutyl branching demands the use of high-efficiency uronium/aminium coupling reagents (HATU or COMU) paired with optimized bases and elevated temperatures to ensure quantitative conversion.

References

  • Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Backbone Amide Linker in Solid-Phase Synthesis Chemical Reviews - ACS Publications URL:[Link]

  • Total Synthesis of Bioactive Peptides and Whole Proteins Durham E-Theses URL:[Link]

  • New Selective AT2 Receptor Ligands Encompassing a γ-Turn Mimetic Replacing the Amino Acid Residues 4−5 of Angiotensin II Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of 3-Methyl-1-(pyridin-3-yl)butan-1-amine during storage

Welcome to the technical support center for 3-Methyl-1-(pyridin-3-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methyl-1-(pyridin-3-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound by preventing its oxidation and degradation during storage. By understanding the inherent chemical liabilities of its structure and implementing the robust protocols outlined below, you can maintain the purity and integrity of your samples for the duration of your research.

Introduction: Understanding the Chemistry of Degradation

3-Methyl-1-(pyridin-3-yl)butan-1-amine incorporates two key functional groups that are susceptible to degradation: a primary amine and a pyridine ring. The primary amine is prone to oxidation, which can lead to the formation of imines, oximes, and other degradation products. The pyridine ring, while aromatic, can undergo oxidation at the nitrogen atom to form the corresponding N-oxide. These degradation pathways are often catalyzed by the presence of oxygen, light, and elevated temperatures.

This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these degradation risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Methyl-1-(pyridin-3-yl)butan-1-amine?

A1: The two primary degradation pathways are:

  • Oxidation of the primary amine: The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents, including atmospheric oxygen. This can lead to a variety of degradation products, ultimately compromising the purity of the compound.

  • Oxidation of the pyridine nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form 3-Methyl-1-(pyridin-3-yl)butan-1-amine N-oxide. This is a common degradation pathway for pyridine-containing compounds.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, 3-Methyl-1-(pyridin-3-yl)butan-1-amine should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light .

Q3: How can I prevent oxidation during storage?

A3: The most effective method to prevent oxidation is to minimize the compound's exposure to oxygen. This can be achieved through a technique called inert gas blanketing . This involves filling the headspace of the storage container with an inert gas like nitrogen or argon, which displaces the oxygen.[1][2]

Q4: Are there any chemical stabilizers or antioxidants I can add to my sample?

A4: While the use of antioxidants for this specific compound is not extensively documented, general-purpose antioxidants for amines and organic compounds can be considered. These include:

  • Butylated Hydroxytoluene (BHT): A common antioxidant that functions as a free radical scavenger.[3][4]

  • α-Tocopherol (Vitamin E): A natural antioxidant that is effective at protecting lipids and other organic molecules from oxidation.[5][6][7]

It is crucial to conduct small-scale compatibility and stability studies before adding any stabilizer to your bulk sample to ensure it does not interfere with your downstream applications.

Q5: How can I tell if my sample has degraded?

A5: Degradation can be monitored through various analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A change in the purity profile, such as the appearance of new peaks or a decrease in the area of the main peak, indicates degradation. Visual inspection for color changes can also be an initial indicator, though it is not a quantitative measure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of a new, more polar peak in the HPLC chromatogram. Oxidation of the pyridine nitrogen to form the N-oxide.Confirm the identity of the new peak using LC-MS. If confirmed, review storage conditions to ensure an inert atmosphere was maintained. Consider purification of the bulk material if the impurity level is unacceptable.
A general decrease in purity with multiple new, smaller peaks. Oxidation of the primary amine.This indicates significant oxygen exposure. Immediately re-blanket the sample with an inert gas. For future storage, ensure a positive pressure of inert gas is maintained. Consider adding a suitable antioxidant after compatibility testing.
The sample has developed a yellow or brown tint. General degradation, potentially due to a combination of oxidation and light exposure.Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light. Re-evaluate the storage temperature to ensure it is within the recommended 2-8°C range. The discolored material should be analyzed for purity before use.
Inconsistent results in biological or chemical assays. Sample degradation leading to lower effective concentration of the active compound.Re-analyze the purity of the stored compound using a validated analytical method. If degradation is confirmed, use a freshly purified batch for your experiments. Implement stricter storage protocols for all new batches.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the "purge and fill" method for creating an inert atmosphere in a storage vial.

Materials:

  • Vial containing 3-Methyl-1-(pyridin-3-yl)butan-1-amine

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needle and syringe or a gas-tight manifold system

  • Septum-capped vial

Procedure:

  • Ensure the vial containing your compound is sealed with a septum cap.

  • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Gently purge the headspace with the inert gas for 2-5 minutes. The flow rate should be low to avoid splashing the compound.

  • Remove the vent needle first, allowing a slight positive pressure of the inert gas to build up inside the vial.

  • Remove the gas inlet needle.

  • Seal the punctured septum with parafilm for extra security.

  • Store the vial at the recommended temperature (2-8°C) and protected from light.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method that can be adapted to most modern HPLC systems to monitor the purity of 3-Methyl-1-(pyridin-3-yl)butan-1-amine.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Sample Preparation:

  • Prepare a stock solution of 3-Methyl-1-(pyridin-3-yl)butan-1-amine in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Visualization of Degradation and Prevention

Degradation Pathways

The following diagram illustrates the primary oxidative degradation pathways for 3-Methyl-1-(pyridin-3-yl)butan-1-amine.

G cluster_0 3-Methyl-1-(pyridin-3-yl)butan-1-amine cluster_1 Degradation Products A 3-Methyl-1-(pyridin-3-yl)butan-1-amine B Pyridine N-Oxide Derivative A->B Pyridine N-Oxidation (O2, Peroxides) C Amine Oxidation Products (e.g., Imines, Oximes) A->C Primary Amine Oxidation (O2, Light, Heat) G cluster_0 Storage Protocol start Receive/Synthesize Compound prep Prepare for Storage start->prep inert Inert Gas Blanketing prep->inert store Store at 2-8°C, Protected from Light inert->store monitor Periodic Purity Analysis (HPLC/GC-MS) store->monitor monitor->store Re-blanket if necessary end Use in Experiment monitor->end

Caption: Recommended storage and monitoring workflow.

References

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Al-Malaika, S., & Suhartono, A. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • ResearchGate. (2026, January 31). Aliphatic amines for use as long-term heat stabilizers for polypropylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-2-(pyridin-3-yl)butan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). N-(PYRIDIN-3-YLMETHYL)BUTAN-1-AMINE — Chemical Substance Information. Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]

  • Kim, H. Y., Pratt, D. A., Seal, J. R., Wijtmans, M., & Porter, N. A. (2005). Lipid-soluble 3-pyridinol antioxidants spare alpha-tocopherol and do not efficiently mediate peroxidation of cholesterol esters in human low-density lipoprotein. Journal of medicinal chemistry, 48(22), 6787–6789.
  • Fargere, V., Jonchere, A., Rataj, V., & Aubry, J. M. (2014). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Food chemistry, 160, 103–109.
  • ResearchGate. (n.d.). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. Retrieved from [Link]

  • Sattler, S. E., Gilliland, L. U., DellaPenna, D., & Browse, J. (2004).
  • Asghar, M. N., Khan, I. U., Ijaz, F., & Ahmed, S. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules (Basel, Switzerland), 24(14), 2623.
  • Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-methylbutan-1-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-1-(pyridin-2-yl)butan-1-one. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methyl-1-butanamine. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • PubMed. (2008, March 15). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • PubMed Central. (2012, October 12). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. Retrieved from [Link]

Sources

Optimization

Optimizing HPLC mobile phase for 3-Methyl-1-(pyridin-3-yl)butan-1-amine retention time

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-Methyl-1-(pyridin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-Methyl-1-(pyridin-3-yl)butan-1-amine .

This compound presents a classic "dual-basic" challenge in reversed-phase liquid chromatography (RP-HPLC). It contains two ionizable centers: a pyridine ring (pKa 5.2) and a primary aliphatic amine (pKa 10.2). Without a mechanistically sound mobile phase strategy, you will inevitably encounter severe peak tailing, unpredictable retention times, and poor method reproducibility.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 3-Methyl-1-(pyridin-3-yl)butan-1-amine exhibit severe peak tailing and broad peak shapes on my standard C18 column at neutral pH? A: At a mid-range pH (e.g., pH 7.0), the primary amine is fully protonated ( −NH3+​ ), and the pyridine ring is partially protonated. Simultaneously, residual silanol groups ( −SiOH ) on standard Type A or older Type B silica columns become ionized to silanoxide ions ( −SiO− ) at pH > 3.0[1]. This creates a strong secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase[2]. Because these secondary interactions are kinetically slow compared to hydrophobic partitioning, they drag out the desorption process, resulting in an elongated trailing edge (peak tailing) and reduced theoretical plates.

Q2: Should I optimize the mobile phase using a low-pH or high-pH strategy? A: Both strategies are valid, but they operate on fundamentally different thermodynamic principles:

  • The High-pH Strategy (pH > 11.0): By raising the pH at least 1 unit above the primary amine's pKa (to 11.5), you fully deprotonate both the amine and the pyridine ring. The molecule becomes entirely neutral and highly lipophilic, allowing it to partition cleanly into the C18 stationary phase via standard hydrophobic interactions. Caveat: You must use a specialized hybrid-silica column designed to withstand alkaline dissolution[3].

  • The Low-pH Strategy (pH < 2.5): By lowering the pH below 2.5, you fully protonate both basic centers and—crucially—suppress the ionization of the column's residual silanols (converting −SiO− back to −SiOH )[1]. This eliminates the secondary ion-exchange interactions, yielding sharp, symmetrical peaks. Caveat: The dually protonated molecule is highly polar and will exhibit very poor retention (eluting near the void volume) unless an ion-pairing or chaotropic agent is added.

Q3: If I use a low-pH mobile phase, how do I increase the retention time of this highly polar, protonated amine? A: You must introduce a mobile phase additive that masks the charge or disrupts the solvation shell of the analyte.

  • Ion-Pairing Agents (e.g., Trifluoroacetic acid - TFA, Heptafluorobutyric acid - HFBA): These amphiphilic anions form a neutral, hydrophobic complex with the protonated amine in the mobile phase, significantly increasing its affinity for the C18 phase.

  • Chaotropic Salts (e.g., NaPF6​ , NaClO4​ ): According to the Hofmeister series, highly chaotropic anions like PF6−​ disrupt the ordered water structure (solvation shell) around the protonated amine[4]. This forces the "naked" hydrophobic portion of the molecule onto the stationary phase, dramatically increasing the retention factor ( k′ ) and improving peak symmetry without the extended equilibration times required by traditional ion-pairing agents[5].

Section 2: Experimental Workflows & Decision Logic

To ensure a self-validating system, choose one of the following validated protocols based on your laboratory's column inventory and detector compatibility (e.g., UV vs. MS).

Protocol A: High-pH "Neutralization" Workflow (Preferred for LC-UV/MS)

Mechanism: Deprotonation of basic centers to maximize hydrophobic retention.

  • Column Selection: Select a high-pH stable, ethylene-bridged hybrid (BEH) C18 column (e.g., Waters XBridge or Agilent Extend-C18) with a 1.7–3.5 μ m particle size.

  • Aqueous Mobile Phase (A): Prepare a 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) buffer. Adjust the pH to 11.0 using concentrated Ammonium Hydroxide ( NH4​OH ). Self-Validation Check: Ensure pH meter is calibrated with a pH 10 standard.

  • Organic Mobile Phase (B): 100% LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • System Suitability: Inject a 0.1 mg/mL standard. The USP tailing factor ( Tf​ ) must be 1.2, and the retention factor ( k′ ) must be 3.0.

Protocol B: Low-pH Chaotropic Workflow (Preferred for LC-UV)

Mechanism: Silanol suppression combined with Hofmeister-driven retention enhancement.

  • Column Selection: Select a high-purity Type B silica C18 column, preferably with polar-embedded groups or dense end-capping to shield any remaining silanols[2].

  • Aqueous Mobile Phase (A): Prepare a 20 mM Sodium Hexafluorophosphate ( NaPF6​ ) solution in ultrapure water. Adjust to pH 2.2 using Phosphoric Acid ( H3​PO4​ ). Note: NaPF6​ is highly chaotropic and will maximize retention of the primary amine[5].

  • Organic Mobile Phase (B): 100% LC-UV Grade Acetonitrile.

  • Gradient: 2% B to 40% B over 12 minutes.

  • System Suitability: Inject standard. USP tailing factor must be 1.3. Warning: Chaotropic salts are non-volatile and strictly incompatible with Mass Spectrometry (MS).

Section 3: Quantitative Data Summaries

Table 1: Physicochemical State of 3-Methyl-1-(pyridin-3-yl)butan-1-amine vs. pH

Mobile Phase pHPyridine State (pKa ~5.2)Primary Amine State (pKa ~10.2)Silanol StateExpected Chromatographic Behavior
pH 2.0 Protonated ( + )Protonated ( + )Neutral ( −SiOH )Sharp peaks, but elutes in void volume without additives.
pH 7.0 Neutral (Mostly)Protonated ( + )Ionized ( −SiO− )Severe peak tailing, broad peaks, poor reproducibility.
pH 11.5 NeutralNeutralIonized ( −SiO− )Sharp peaks, excellent hydrophobic retention.

Table 2: Troubleshooting Matrix for Basic Amines

SymptomMechanistic Root CauseCorrective Action
Severe Peak Tailing ( Tf​>1.8 ) Secondary ion-exchange with ionized silanols[1].Lower pH to < 2.5, or use a highly end-capped / polar-embedded column[2].
Elution near Void Volume ( k′<1 ) Analyte is fully protonated and highly polar.Switch to High-pH method (pH 11), or add an ion-pairing agent (TFA) / chaotropic salt ( PF6−​ )[5].
Drifting Retention Times Inadequate buffering capacity near the analyte's pKa.Ensure mobile phase pH is at least ±1.5 units away from the pKa values (5.2 and 10.2).

Section 4: Mechanistic Visualizations

G Start Analyze Analyte: 3-Methyl-1-(pyridin-3-yl)butan-1-amine pKa 5.2 & 10.2 LowPH Low pH Strategy (pH < 2.5) Start->LowPH Acidic Buffer HighPH High pH Strategy (pH > 11.5) Start->HighPH Alkaline Buffer SilanolSupp Silanols Neutralized Analyte Protonated (+) LowPH->SilanolSupp AnalyteNeut Silanols Ionized Analyte Neutralized (0) HighPH->AnalyteNeut PoorRet Poor Retention (Elutes in Void) SilanolSupp->PoorRet GoodRet1 Excellent Retention via Hydrophobic Partitioning AnalyteNeut->GoodRet1 Additives Add Chaotropic Salt (PF6-) or Ion-Pairing (TFA) PoorRet->Additives GoodRet2 Excellent Retention via Solvation Shell Disruption Additives->GoodRet2

Caption: Decision tree for mobile phase optimization based on analyte pKa and silanol ionization.

Mechanism MidPH Mid pH (pH 4-8) State1 Analyte: NH3+ Silica: SiO- MidPH->State1 LowPH Low pH (pH < 3) State2 Analyte: NH3+ Silica: SiOH LowPH->State2 Interaction1 Strong Ion-Exchange Secondary Interactions State1->Interaction1 Interaction2 No Ion-Exchange Pure Partitioning State2->Interaction2 Result1 Peak Tailing & Broadening Interaction1->Result1 Result2 Sharp, Symmetrical Peaks Interaction2->Result2

Caption: Mechanistic pathway of silanol interactions causing peak tailing vs. low-pH resolution.

Section 5: References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Technical Hub, 2025. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources, 2025. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Guides, 2024. Available at:[Link]

  • Flieger, J. "Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis, 2024. Available at:[Link]

  • Dai, J., et al. "Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography." Analytical Chemistry, ACS Publications, 2002. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Methyl-1-(pyridin-3-yl)butan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the synthetic bottlenecks associated with bulky, complex amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the synthetic bottlenecks associated with bulky, complex amines. 3-Methyl-1-(pyridin-3-yl)butan-1-amine presents a dual challenge in organic synthesis:

  • Steric Congestion: The alpha-carbon is flanked by a rigid pyridine ring and a bulky isobutyl group, physically shielding the nitrogen lone pair and severely restricting the trajectory of incoming electrophiles[1].

  • Electronic Deactivation: The pyridine-3-yl moiety exerts an inductive electron-withdrawing effect, reducing the intrinsic nucleophilicity of the primary amine compared to standard aliphatic amines[1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for three critical transformations: Buchwald-Hartwig N-arylation, Amidation, and Reductive Amination.

Module 1: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Q: My N-arylation with an aryl chloride is failing, yielding only unreacted starting material and Pd black. I am using Pd(OAc)₂ and RuPhos. What is going wrong?

A: The failure stems from a mismatch between the ligand's mechanistic design and your amine's steric profile. While RuPhos is an exceptional ligand for secondary amines, its rate-limiting step in the catalytic cycle is reductive elimination[2]. When a highly hindered primary amine like 3-Methyl-1-(pyridin-3-yl)butan-1-amine coordinates, the steric clash prevents efficient reductive elimination, trapping the catalyst in a resting state that eventually decomposes into inactive Pd black[3].

Solution: Switch to BrettPhos or tBuBrettPhos paired with a Generation 3 (G3) palladacycle precatalyst. For BrettPhos, the rate-limiting step is oxidative addition; once the aryl halide adds to the Pd center, the primary amine is rapidly accommodated, and reductive elimination proceeds smoothly[2]. Modern G3 precatalysts ensure quantitative generation of the active LPd(0) species, which is critical for overcoming the activation energy barriers of hindered substrates[4].

G Step1 Substrate: 3-Methyl-1-(pyridin-3-yl)butan-1-amine (Highly Hindered Primary Amine) Decision Select Cross-Coupling Ligand Step1->Decision BrettPhos BrettPhos / tBuBrettPhos Rate-Limiting Step: Oxidative Addition Decision->BrettPhos Primary Amine RuPhos RuPhos Rate-Limiting Step: Reductive Elimination Decision->RuPhos Secondary Amine Outcome1 Optimal for Primary Amines High Yield BrettPhos->Outcome1 Outcome2 Suboptimal for Primary Amines Catalyst Trapping RuPhos->Outcome2

Workflow for selecting Buchwald-Hartwig ligands based on steric hindrance and amine class.

Quantitative Summary: Ligand Selection for Bulky Amines
LigandTarget Amine ClassRate-Limiting StepEfficacy with 3-Methyl-1-(pyridin-3-yl)butan-1-amine
BrettPhos Primary AliphaticOxidative AdditionHigh
tBuBrettPhos Amides / Hindered PrimaryOxidative AdditionVery High
RuPhos Secondary AliphaticReductive EliminationLow
XPhos Aryl AminesVariableModerate
Protocol 1: Self-Validating Buchwald-Hartwig N-Arylation
  • Preparation: In an oven-dried vial under argon, add the aryl chloride (1.0 equiv), 3-Methyl-1-(pyridin-3-yl)butan-1-amine (1.2 equiv), BrettPhos Pd G3 (2-5 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv)[4].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

  • Validation Check: At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • If starting material persists and the solution is yellow/orange: The catalytic cycle is active but slow. Continue heating.

    • If the solution has turned black (Pd precipitation): The catalyst has decomposed. For the next run, switch to tBuBrettPhos or use a weaker base like LHMDS to prevent premature catalyst degradation[4].

  • Workup: Filter through a Celite pad, wash with EtOAc, and purify via flash chromatography.

Module 2: Amidation and Acylation

Q: I am trying to couple this amine with a standard aliphatic carboxylic acid using EDC and HOBt, but my yields are <10%. How can I force the amide bond formation?

A: Standard carbodiimide coupling agents (EDC, DCC) generate an O-acylisourea intermediate. The sheer size of this intermediate, combined with the steric shielding of the isobutyl and pyridine groups on your amine, prevents the nucleophilic nitrogen from achieving the required Bürgi-Dunitz trajectory for attack[1]. Consequently, the O-acylisourea either hydrolyzes back to the acid or undergoes a detrimental rearrangement to an unreactive N-acylurea[1].

Solution: You must bypass bulky intermediates by using highly reactive, sterically minimal electrophiles. Convert the carboxylic acid to an acid chloride and use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Alternatively, for unactivated amides, transition-metal-free transamidation using LiHMDS can force direct N-C cleavage and re-amidation[5].

Quantitative Summary: Amidation Coupling Agent Efficacy
Coupling MethodActive IntermediateSteric ToleranceRecommended for this Amine?
EDC / HOBt O-AcylisoureaLowNo (Prone to hydrolysis)
HATU / DIPEA Active EsterModerateYes (Requires elevated heat)
Acid Chloride / DMAP AcylpyridiniumHighYes (Highly reactive)
Transamidation (LiHMDS) Direct N-C CleavageVery HighYes (Specialized applications)
Protocol 2: High-Efficiency Acylation via Acid Chloride
  • Activation: Suspend the carboxylic acid (1.2 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C.

  • Amine Addition: Add 3-Methyl-1-(pyridin-3-yl)butan-1-amine (1.0 equiv), followed by triethylamine (2.0 equiv) and DMAP (0.1 equiv).

  • Validation Check: Monitor by TLC after 1 hour. The presence of a highly polar spot (the DMAP-acyl intermediate) that slowly converts to the product confirms the catalytic cycle is functioning. If conversion stalls, the pyridine ring of the substrate may be protonated; add an additional 1.0 equiv of triethylamine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with brine.

Module 3: Reductive Amination

Q: When reacting this amine with a cyclic ketone, the imine intermediate fails to form, and adding the reducing agent only yields the reduced ketone (alcohol).

A: Direct reductive amination (DRA) relies on an equilibrium between the starting materials and the iminium/imine intermediate. Because of the extreme steric hindrance of 3-Methyl-1-(pyridin-3-yl)butan-1-amine, the formation of the iminium ion is thermodynamically disfavored[6]. When a standard hydride source (like NaBH(OAc)₃) is introduced, it preferentially reduces the more abundant, unreacted ketone[6].

Solution: You must force the equilibrium toward the imine before introducing the reducing agent. This is achieved using a strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) , which coordinates the ketone oxygen, highly activating it toward nucleophilic attack while simultaneously acting as a water scavenger to lock the imine state.

G Ketone Ketone + Hindered Amine LewisAcid Ti(OiPr)4 Coordination Ketone->LewisAcid Dehydration Imine Sterically Congested Iminium Ion LewisAcid->Imine Forced Eq. Reduction NaBH3CN Hydride Transfer Imine->Reduction Rate-Limiting Product Alkylated Amine Product Reduction->Product Irreversible

Lewis acid-mediated reductive amination pathway for overcoming thermodynamic barriers.

Protocol 3: Lewis Acid-Mediated Reductive Amination
  • Imine Formation: In a dry flask, combine the ketone (1.0 equiv) and 3-Methyl-1-(pyridin-3-yl)butan-1-amine (1.1 equiv) in anhydrous THF. Add Ti(OiPr)₄ (2.0 equiv).

  • Validation Check: Stir at room temperature for 12 hours. Self-Validation: Pull a 50 µL aliquot, evaporate, and take a crude ¹H-NMR in C₆D₆. Look for the disappearance of the alpha-protons of the ketone and the appearance of the imine signal. Do not proceed to reduction until imine formation is >90%.

  • Reduction: Once the imine is formed, add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) or a trichlorosilane/Lewis base system[6]. Stir for an additional 12 hours.

  • Workup: Quench carefully with 1M NaOH to precipitate titanium salts as a white solid. Filter the slurry through Celite, extract the filtrate with EtOAc, and concentrate.

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction of 3-Methyl-1-(pyridin-3-yl)butan-1-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 3-Methyl-1-(pyridin-3-yl)butan-1-amine. This guide is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 3-Methyl-1-(pyridin-3-yl)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine and troubleshoot their liquid-liquid extraction (LLE) protocols for this compound. My goal is to move beyond simple procedural lists and provide you with the underlying chemical principles and field-tested insights needed to overcome common challenges. This document is structured as a series of frequently asked questions that directly address the practical issues you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key chemical principles governing the extraction of this compound, and how do they inform my strategy?

A1: The extraction of 3-Methyl-1-(pyridin-3-yl)butan-1-amine is governed by its dual basicity and the principle of pH-dependent partitioning.

Your target molecule has two basic nitrogen atoms:

  • The Aliphatic Amine (butan-1-amine): This is a strong base, with an estimated pKa for its conjugate acid around 10.6 (based on the similar compound 3-methylbutan-1-amine)[1].

  • The Pyridine Ring Nitrogen: This is a much weaker base, with an estimated pKa for its conjugate acid around 5.6 (based on the similar compound 3-methylpyridine)[2].

This significant difference in basicity is the key to a selective and efficient extraction. By manipulating the pH of the aqueous phase, you can control the protonation state of the molecule and, therefore, its solubility.

  • At Acidic pH (e.g., pH < 2): Both nitrogen atoms will be protonated, forming a dicationic salt. This salt is highly water-soluble and will partition almost exclusively into the aqueous phase. This is ideal for separating your product from neutral or acidic impurities[3].

  • At Neutral to Mildly Basic pH (e.g., pH 7-9): The pyridine nitrogen will be deprotonated (neutral), but the more basic aliphatic amine will remain protonated. The resulting monocationic species may have significant water solubility.

  • At Strongly Basic pH (e.g., pH > 12): Both nitrogen atoms will be in their neutral, deprotonated state. The molecule is now significantly less polar and will preferentially partition into a water-immiscible organic solvent[3][4].

This "pH switch" is the foundation of your entire purification strategy.

G Aqueous_Acid pH < 2 (e.g., 1M HCl) Compound is a Dicationic Salt (Highly Water-Soluble) Organic_Base Compound is Neutral (Highly Organic-Soluble) Aqueous_Acid->Organic_Base Aqueous_Base pH > 12 (e.g., 1M NaOH) Compound is Neutral (Low Water-Solubility) Organic_Acid Compound is absent Organic_Base->Aqueous_Acid

Caption: pH-dependent partitioning of the target amine.

Q2: How do I design a robust, baseline liquid-liquid extraction protocol for my product?

A2: A robust protocol leverages the pH-switching principle to first remove non-basic impurities and then isolate the desired amine.

This two-stage process ensures high purity. Let's assume your product is in an organic solvent following a reaction workup.

Protocol: Purification of 3-Methyl-1-(pyridin-3-yl)butan-1-amine from an Organic Solution

Objective: To isolate the basic amine product from neutral and acidic impurities.

Materials:

  • Crude product dissolved in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • 1 M Hydrochloric Acid (HCl).

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate solution.

  • Deionized Water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory Funnel.

Methodology:

  • Initial Setup: Transfer the organic solution containing your crude product to a separatory funnel of appropriate size.

  • Acidic Wash (Capture Step):

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently to release any pressure[5].

    • Shake vigorously for 1-2 minutes to ensure thorough mixing. As a general rule, to extract a basic amine into the aqueous layer, the pH should be at least 2 pKa units below the pKa of its conjugate acid[3].

    • Allow the layers to separate completely. Your protonated amine product is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate).

    • Drain and collect the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Liberation of the Free Base:

    • Return the acidic aqueous layer (containing your product) to the separatory funnel.

    • Slowly add 1 M NaOH while gently swirling, monitoring the pH with litmus paper or a pH meter. Continue adding base until the solution is strongly alkaline (pH > 12). This deprotonates your amine, making it insoluble in water[3]. You may observe the solution becoming cloudy.

  • Re-extraction into Organic Solvent:

    • Add a fresh portion of your chosen organic solvent (e.g., DCM, Ethyl Acetate) to the funnel.

    • Shake vigorously as before, remembering to vent.

    • Allow the layers to separate. Your neutral amine product is now in the organic layer.

    • Drain and collect the organic layer. To maximize recovery, you can re-extract the aqueous layer with another portion of fresh organic solvent and combine the organic extracts.

  • Final Wash and Drying:

    • Wash the combined organic extracts with brine. This helps to remove residual water and break minor emulsions[6].

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter or decant the dried solvent to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 3-Methyl-1-(pyridin-3-yl)butan-1-amine.

Q3: My recovery yield is low. What are the common causes and solutions?

A3: Low recovery is typically due to incomplete extraction, which can stem from incorrect pH, poor solvent choice, or high water solubility of the compound.

Troubleshooting Low Yield:

  • Verify pH: The most common error is incomplete protonation or deprotonation. Use a pH meter to confirm the pH of your aqueous phase is < 2 during the acid wash and > 12 before back-extraction. A pH of 10 might not be sufficient to fully deprotonate the aliphatic amine, leaving some product in the aqueous phase.

  • Optimize Solvent Choice: The ideal solvent should have high solubility for your neutral amine but be immiscible with water. If your yields are low with a non-polar solvent, your compound may be more polar than anticipated.

    SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Comments
    Dichloromethane (DCM)1.333.140Excellent solvent, but forms the lower layer. Can be prone to emulsions.
    Ethyl Acetate (EtOAc)0.904.477Good general-purpose solvent, less dense than water.
    Chloroform1.494.161Effective for many amines, but has health and safety concerns[7].
    n-Butanol0.814.0118Use for more polar amines that are difficult to extract with other solvents[3]. Has some water miscibility.
  • Perform Multiple Extractions: No single extraction is 100% efficient. Instead of one large volume extraction, perform 2-3 extractions with smaller volumes of organic solvent. This is mathematically more effective at recovering the product.

  • "Salting Out": If your amine salt or even the free base has some water solubility, you can decrease it by saturating the aqueous phase with a salt like sodium chloride (brine) or sodium sulfate. This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and driving them into the organic phase[4].

Q4: I'm getting a persistent emulsion between the layers. How can I break it or prevent it?

A4: Emulsion formation is a common issue, especially with complex reaction mixtures.[6] Prevention is easier than remediation.

An emulsion is a stable suspension of one liquid within another, preventing clear phase separation. It often appears as a thick, cloudy, or foamy layer between the aqueous and organic phases.

Prevention Strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This reduces the mechanical energy that creates emulsions[6].

  • Avoid High Concentrations: If possible, dilute your reaction mixture before extraction.

Breaking an Emulsion (Troubleshooting Workflow):

G Start Persistent Emulsion Formed Wait 1. Let it stand Allow time for gravity separation (10-20 min) Start->Wait Brine 2. Add Brine Increases ionic strength of aqueous phase Wait->Brine Not resolved Resolved Phases Separated Wait->Resolved Resolved Filter 3. Filter through Glass Wool Physically disrupts the emulsion layer Brine->Filter Not resolved Brine->Resolved Resolved Centrifuge 4. Centrifuge For small volumes, forces phase separation Filter->Centrifuge Not resolved Filter->Resolved Resolved Solvent 5. Add a different solvent Small amount of methanol or another organic solvent can alter polarity Centrifuge->Solvent Not resolved Centrifuge->Resolved Resolved Solvent->Resolved Resolved

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Steps:

  • Patience: Often, simply letting the separatory funnel stand undisturbed for 10-20 minutes is enough for the emulsion to settle.

  • Add Brine: Add a saturated solution of NaCl. This is the most common and effective method. It increases the polarity of the aqueous phase, forcing the organic droplets to coalesce[6].

  • Filtration: Drain the entire mixture and filter it through a plug of glass wool or Celite in a powder funnel. This can physically break up the emulsified particles.

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for several minutes can compel the layers to separate[3].

  • Add a Different Solvent: Adding a small amount of a different solvent can sometimes break an emulsion by changing the overall solvent properties[6]. For example, a few milliliters of methanol can sometimes help, but be aware it may pull some product back into the aqueous layer.

References

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link][5]

  • ChemBK. (2024, April 9). 3-methylbutan-1-amine. Retrieved from [Link][1]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link][4]

  • FooDB. (2010, April 8). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link][2]

  • IP International Journal of Forensic Medicine and Toxicological Sciences. (n.d.). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid extraction and ultrasonic bath system technique. Retrieved from [Link][7]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link][8]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link][6]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern analysis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine A Comparative and Predictive Analysis for Structural Elucidation Abstract This guide provides a detailed predict...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 3-Methyl-1-(pyridin-3-yl)butan-1-amine

A Comparative and Predictive Analysis for Structural Elucidation

Abstract

This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Methyl-1-(pyridin-3-yl)butan-1-amine. In the absence of published experimental spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and comparative data from analogous structures to propose the most probable fragmentation pathways. This work is intended to serve as a vital resource for researchers in analytical chemistry, pharmacology, and drug development, offering a robust framework for the identification and structural confirmation of this compound and its derivatives. We will explore the key cleavages, rearrangement reactions, and the characteristic ions that are expected to dominate the mass spectrum.

Introduction: The Need for Structural Verification

3-Methyl-1-(pyridin-3-yl)butan-1-amine is a heterocyclic amine containing a pyridine ring, a chiral center, and an isobutyl group. Compounds with such structural motifs are of significant interest in medicinal chemistry and drug discovery due to the versatile roles of the pyridine nucleus as a bioisostere and a key pharmacophoric element.[1] Accurate structural elucidation is the cornerstone of chemical research and development. Mass spectrometry, particularly with electron ionization (EI-MS), is a powerful technique for this purpose, as the fragmentation patterns it generates serve as a molecular fingerprint, providing invaluable structural information.[2]

This guide will deconstruct the molecule's architecture to predict its behavior under 70 eV electron ionization, explaining the causality behind each proposed fragmentation pathway. By comparing these predictions with the known fragmentation of simpler, related molecules, we can build a high-confidence theoretical fragmentation scheme.

Predicted Fragmentation Pathways of 3-Methyl-1-(pyridin-3-yl)butan-1-amine

The structure of 3-Methyl-1-(pyridin-3-yl)butan-1-amine (molar mass: 164.25 g/mol ) presents several likely points of cleavage under electron ionization. The initial ionization event involves the removal of an electron, typically from a non-bonding lone pair on one of the nitrogen atoms, to form the molecular ion (M⁺•) at m/z 164. This high-energy radical cation is unstable and will undergo fragmentation to produce more stable daughter ions.[3]

The dominant fragmentation mechanisms for aliphatic amines are alpha-cleavages, which involve the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.

Key Predicted Fragmentation Reactions:

  • Alpha-Cleavage (α-cleavage): Loss of Isobutyl Radical. This is predicted to be the most favorable fragmentation pathway. Cleavage of the C-C bond between the benzylic carbon and the isobutyl group results in the loss of an isobutyl radical (•C₄H₉, mass 57 u). This generates the highly stable, resonance-stabilized pyridin-3-ylmethaniminium cation as the base peak at m/z 107 .

  • Benzylic Cleavage: Loss of a Hydrogen Radical. The bond to the hydrogen on the carbon adjacent to the pyridine ring (the benzylic position) is weakened. Its cleavage results in the loss of a hydrogen radical (•H) to form a stable cation at m/z 163 .

  • Side-Chain Fragmentation. Cleavage can also occur within the isobutyl side chain. The loss of a propyl radical (•C₃H₇, mass 43 u) via cleavage at the branching point would result in an ion at m/z 121 . The loss of a methyl radical (•CH₃, mass 15 u) is also possible, leading to an ion at m/z 149 .

  • Pyridine Ring Fragmentation. The pyridine ring is relatively stable. However, fragment ions that retain the ring structure may undergo subsequent fragmentation. A characteristic fragmentation of pyridines is the loss of a neutral molecule of hydrogen cyanide (HCN, mass 27 u).[6] For instance, the prominent m/z 107 ion could potentially lose HCN to yield a smaller fragment at m/z 80 .

Visualizing the Primary Fragmentation Pathway

The following diagram illustrates the initial ionization and the most probable primary fragmentation step, the alpha-cleavage leading to the base peak.

G cluster_frag Primary Fragmentation M 3-Methyl-1-(pyridin-3-yl)butan-1-amine (C10H16N2) MI Molecular Ion (M+•) m/z = 164 M->MI Ionization (70 eV) F1 Base Peak: Pyridin-3-ylmethaniminium [C6H7N2]+ m/z = 107 MI->F1 α-Cleavage NL1 Neutral Loss: Isobutyl Radical (•C4H9) Mass = 57 MI->NL1

Caption: Predicted ionization and primary alpha-cleavage of the target molecule.

Comparative Analysis with Analogous Structures

To validate our predictions, we compare them with the known fragmentation patterns of structurally related compounds.

Comparison with 3-Methyl-1-butanamine (Isopentylamine)

The aliphatic portion of our target molecule is an isopentylamine backbone. The NIST mass spectrum for isopentylamine (MW = 87) shows a dominant base peak at m/z 30 .[7]

G cluster_iso Isopentylamine Fragmentation MI_iso Isopentylamine M+• m/z = 87 F_iso Base Peak: [CH2NH2]+ m/z = 30 MI_iso->F_iso α-Cleavage NL_iso Neutral Loss: Isobutyl Radical (•C4H9) Mass = 57 MI_iso->NL_iso

Caption: Alpha-cleavage is the dominant pathway for simple aliphatic amines.

This experimental observation strongly supports our prediction that alpha-cleavage, involving the loss of the same isobutyl radical, will be a major fragmentation pathway for 3-Methyl-1-(pyridin-3-yl)butan-1-amine. The resulting cation is different due to the pyridine substituent, but the driving force of the reaction is the same.

Comparison with Pyridine Derivatives

Studies on the mass spectrometry of pyridine and its alkyl derivatives consistently show that the aromatic ring is quite robust.[8] The primary fragmentation occurs in the alkyl side chain. However, a common secondary fragmentation pathway for the pyridine ring itself is the elimination of HCN, leading to fragments such as C₄H₄⁺• (m/z 52).[6] This supports our prediction that fragments from our target molecule containing the pyridine ring (e.g., m/z 107, 121, 163) may exhibit a subsequent neutral loss of 27 u.

Summary of Predicted vs. Comparative Data

The table below summarizes the major predicted ions for 3-Methyl-1-(pyridin-3-yl)butan-1-amine, their proposed origin, and supporting evidence from analogous compounds.

Predicted m/zProposed Ion Structure / FormulaNeutral Loss (Mass)Fragmentation PathwayComparative Support
164 [C₁₀H₁₆N₂]⁺•-Molecular Ion (M⁺•) -
163 [C₁₀H₁₅N₂]⁺•H (1)Benzylic CleavageCommon for benzylic/allylic systems.[9]
149 [C₉H₁₃N₂]⁺•CH₃ (15)Side-chain C-C CleavageCommon alkane fragmentation.[4]
121 [C₇H₉N₂]⁺•C₃H₇ (43)Side-chain C-C CleavageFavorable cleavage at branch points.[10]
107 [C₆H₇N₂]⁺ •C₄H₉ (57) Alpha-Cleavage Predicted Base Peak. Supported by amine fragmentation rules and isopentylamine data.[5][7]
80 [C₅H₆N]⁺HCN (27) from m/z 107Pyridine Ring CleavageCharacteristic loss from pyridine rings.[6]

Standard Operating Protocol for EI-MS Analysis

To obtain reliable and reproducible fragmentation data for this compound, the following experimental protocol is recommended. This protocol is designed as a self-validating system by including standard instrument tuning and blank analysis steps.

Instrumentation
  • Mass Spectrometer: Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Ionization Method: Electron Ionization (EI).

Experimental Parameters
  • Sample Preparation: Dissolve ~1 mg of 3-Methyl-1-(pyridin-3-yl)butan-1-amine in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Inlet System: Use a standard GC inlet with a split/splitless injector.

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Gas Chromatography (for separation if analyzing a mixture):

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Hold at 50°C for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.

  • Mass Spectrometry Parameters:

    • Ionization Energy: 70 eV. This is a standard energy that provides extensive, reproducible fragmentation and allows for library matching.[11]

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Quality Control:

    • Perform an instrument autotune using perfluorotributylamine (PFTBA) prior to analysis to ensure mass accuracy and resolution.

    • Analyze a solvent blank before the sample to ensure no carryover or system contamination.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_qc Quality Control P1 Dissolve Sample in Methanol A1 Inject 1 µL into GC P1->A1 A2 Chromatographic Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 QC1 Instrument Tune (PFTBA) QC1->A1 Before Analysis QC2 Solvent Blank Run QC2->A1 Before Sample

Caption: Standard workflow for the GC-EI-MS analysis of the target compound.

Alternative & Complementary Analytical Techniques

While EI-MS is excellent for structural fingerprinting, a comprehensive characterization often involves orthogonal techniques.

TechniqueStrengths for this MoleculeWeaknesses/Limitations
LC-ESI-MS/MS Softer ionization preserves the molecular ion. MS/MS provides controlled fragmentation for specific precursor ions.[12]Fragmentation can be less extensive and sometimes less structurally informative than EI.
NMR Spectroscopy Provides definitive information on the carbon-hydrogen framework and connectivity (¹H, ¹³C, COSY, HSQC). Essential for unambiguous structure confirmation.Requires a larger amount of pure sample. Less sensitive than mass spectrometry.
FTIR Spectroscopy Quickly confirms the presence of key functional groups (N-H stretch from the amine, C=N and C=C stretches from the pyridine ring).Provides limited information on the overall molecular structure and connectivity.

Conclusion

The analysis of the fragmentation pattern of 3-Methyl-1-(pyridin-3-yl)butan-1-amine under electron ionization is predicted to be dominated by a highly favorable alpha-cleavage , resulting in the loss of an isobutyl radical to form a stable iminium cation at m/z 107 , which is expected to be the base peak. Other significant, though less abundant, fragments are anticipated at m/z 163 (loss of H•) and m/z 121 (loss of a propyl radical). This predictive framework, supported by comparative analysis of similar structures, provides a robust guide for researchers to interpret experimental data, confirm the identity of the target compound, and distinguish it from potential isomers. The application of the provided standardized protocol will ensure the generation of high-quality, reproducible data for confident structural elucidation.

References

  • Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL: [Link]

  • Title: 3-Pyridinemethanamine | C6H8N2 Source: PubChem - NIH URL: [Link]

  • Title: Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 Source: ResearchGate URL: [Link]

  • Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass spectral fragmentations of alkylpyridine N‐oxides Source: ResearchGate URL: [Link]

  • Title: 3-(Aminomethyl)pyridine Source: SIELC Technologies URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Manitoba URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Interpreting the fragmentation pattern of the mass spectrum of 3-methylpentane Source: Doc Brown's Chemistry URL: [Link]

  • Title: Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]

  • Title: Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry Source: Journal of Computer Aided Chemistry URL: [Link]

  • Title: Fragmentation Patterns in Mass Spectrometry Source: Read Chemistry URL: [Link]

  • Title: Summary of the proposed fragmentation pathways for compounds 3a and 4a... Source: ResearchGate URL: [Link]

  • Title: Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives Source: Arkivoc URL: [Link]

  • Title: 1-Butanamine, 3-methyl- Source: NIST WebBook URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis Source: Scientific & Academic Publishing URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(pyridin-3-yl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(pyridin-3-yl)butan-1-amine
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